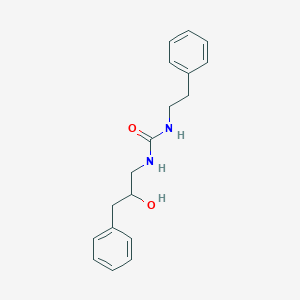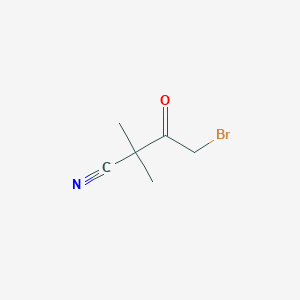
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound features a unique combination of furan and phenyl groups, which may impart specific chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide” typically involves the following steps:
Formation of the furan derivative: The starting material, 2,5-dimethylfuran, undergoes a series of reactions to introduce the hydroxypropyl group at the 3-position.
Formation of the phenyl derivative: 3,4-dimethylphenylamine is prepared through standard amination reactions.
Oxalamide formation: The final step involves the condensation of the furan and phenyl derivatives with oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvent selection, and temperature control to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening or formation of furan-epoxides.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The aromatic phenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Products may include furan-epoxides or ring-opened aldehydes/ketones.
Reduction: Products include primary or secondary amines.
Substitution: Products include halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
This compound may have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of “N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and phenyl groups could play a role in binding to molecular targets, while the oxalamide linkage may influence the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(3-hydroxypropyl)-N2-phenyl oxalamide
- N1-(2,5-dimethylfuran-3-yl)-N2-phenyl oxalamide
- N1-(3,4-dimethylphenyl)-N2-phenyl oxalamide
Uniqueness
The unique combination of the furan and phenyl groups in “N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide” may impart distinct chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability under certain conditions.
Eigenschaften
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-11-5-6-15(9-12(11)2)21-19(24)18(23)20-8-7-17(22)16-10-13(3)25-14(16)4/h5-6,9-10,17,22H,7-8H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFZBUVRXFYMAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=C(OC(=C2)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2393993.png)
![4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2393994.png)
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2394001.png)


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide](/img/structure/B2394004.png)
![2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2394005.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2394007.png)

